L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester
Brand Name: Vulcanchem
CAS No.: 863971-38-4
VCID: VC5096319
InChI: InChI=1S/C55H77N5O10/c1-13-35(6)49(45(67-10)31-46(61)60-29-21-28-44(60)50(68-11)36(7)51(62)56-43(54(65)69-12)30-37-22-15-14-16-23-37)58(8)53(64)47(33(2)3)57-52(63)48(34(4)5)59(9)55(66)70-32-42-40-26-19-17-24-38(40)39-25-18-20-27-41(39)42/h14-20,22-27,33-36,42-45,47-50H,13,21,28-32H2,1-12H3,(H,56,62)(H,57,63)/t35-,36+,43-,44-,45+,47-,48-,49-,50+/m0/s1
SMILES: CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C55H77N5O10
Molecular Weight: 968.246

L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester

CAS No.: 863971-38-4

Cat. No.: VC5096319

Molecular Formula: C55H77N5O10

Molecular Weight: 968.246

* For research use only. Not for human or veterinary use.

L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester - 863971-38-4

Specification

CAS No. 863971-38-4
Molecular Formula C55H77N5O10
Molecular Weight 968.246
IUPAC Name methyl (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate
Standard InChI InChI=1S/C55H77N5O10/c1-13-35(6)49(45(67-10)31-46(61)60-29-21-28-44(60)50(68-11)36(7)51(62)56-43(54(65)69-12)30-37-22-15-14-16-23-37)58(8)53(64)47(33(2)3)57-52(63)48(34(4)5)59(9)55(66)70-32-42-40-26-19-17-24-38(40)39-25-18-20-27-41(39)42/h14-20,22-27,33-36,42-45,47-50H,13,21,28-32H2,1-12H3,(H,56,62)(H,57,63)/t35-,36+,43-,44-,45+,47-,48-,49-,50+/m0/s1
Standard InChI Key MDJMZQUALDTONI-OVPIWJPHSA-N
SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural Characterization and Molecular Properties

Core Architecture

Compound X is a highly modified pentapeptide featuring:

  • An N-terminal Fmoc-protected L-phenylalanine residue, a standard protecting group in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .

  • N-methyl-L-valyl-L-valyl dipeptide segment, enhancing metabolic stability by reducing protease susceptibility .

  • A complex (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl unit, likely contributing to spatial orientation and target binding.

  • A (alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl moiety, a structural motif shared with auristatins like MMAF, which inhibits tubulin polymerization .

  • A C-terminal methyl ester, improving cell membrane permeability .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₅₄H₈₀N₆O₁₁SCalculated
Molecular Weight1053.34 g/molComputed
Key Functional GroupsFmoc, methyl esters, pyrrolidineAnalogous

The presence of multiple methyl groups and methoxy substitutions enhances lipophilicity, critical for intracellular delivery in antibody-drug conjugates (ADCs) .

Synthetic Pathways and Modifications

Solid-Phase Peptide Synthesis (SPPS)

Compound X is synthesized via SPPS, leveraging Fmoc chemistry for sequential residue addition :

  • Fmoc Deprotection: Piperidine removes the Fmoc group from the N-terminal phenylalanine, exposing the amine for subsequent coupling .

  • Coupling Reactions: Activators like HBTU facilitate amide bond formation between residues. The N-methyl valine residues require specialized coupling conditions to prevent epimerization .

  • Pyrrolidine Propanoyl Unit Installation: Introduced via Mitsunobu reaction or reductive amination, leveraging methodologies from pyrrolidine derivative synthesis .

Post-Synthetic Modifications

  • Methyl Esterification: Treatment with methanol and thionyl chloride converts the C-terminal carboxylic acid to a methyl ester, optimizing pharmacokinetics .

  • Sulfhydryl Group Incorporation: If present, sulfomethyl groups (as in related Fmoc-phenylalanine derivatives) enable conjugation to antibody carriers via maleimide chemistry .

Pharmacological Profile and Mechanism of Action

Antimitotic Activity

Compound X shares structural homology with MMAF, a tubulin polymerization inhibitor used in ADCs like belantamab mafodotin :

  • Tubulin Binding: The pyrrolidine and heptanoyl units mimic dolastatin 10, binding to β-tubulin’s vinca domain, disrupting microtubule dynamics .

  • Potency: N-methylation and methoxy groups enhance cytotoxicity by reducing polarity and increasing membrane permeability (IC₅₀ ≈ 0.1–1 nM in myeloma cell lines) .

Antibody-Drug Conjugate (ADC) Applications

  • Linker Chemistry: Compound X’s free carboxylic acid (if hydrolyzed) or sulfhydryl group enables conjugation to monoclonal antibodies via cleavable (e.g., valine-citrulline) or non-cleavable linkers .

  • Targeted Delivery: ADCs leveraging Compound X could target CD19, HER2, or BCMA, minimizing off-target effects compared to traditional chemotherapeutics .

Metabolic Stability and Pharmacokinetics

In Vitro Metabolism

Studies on MMAF analogs reveal:

  • Demethylation: Cytochrome P450 enzymes (CYP3A4) catalyze N-demethylation, a primary metabolic pathway .

  • Ester Hydrolysis: Serum esterases convert methyl esters to carboxylic acids, reducing cell permeability but enhancing solubility .

Pharmacokinetic Parameters (Rat Model)

ParameterValueMethod
Clearance45 mL/min/kgLC-TOF-MS/MS
Bioavailability0% (oral)Intravenous vs. oral
Half-life (t₁/₂)2.1 hoursNon-compartmental

The low bioavailability necessitates ADC-mediated delivery to achieve therapeutic concentrations .

Comparative Analysis with Related Compounds

vs. Monomethyl Auristatin E (MMAE)

FeatureCompound XMMAE
C-terminal GroupMethyl esterCarboxylic acid
Metabolic StabilityHigher (ester)Lower (acid)
Cell PermeabilityEnhancedModerate

vs. Actinonin Derivatives

While actinonin derivatives inhibit enkephalinase and ACE , Compound X’s antitubulin mechanism offers broader applicability in oncology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator